molecular formula C11H13N3O3 B13519070 2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine

2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13519070
M. Wt: 235.24 g/mol
InChI Key: ORKCVMGBTXXRSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine typically involves the construction of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The nitro and methoxy groups can be introduced through nitration and methylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes nitration, methylation, and amination reactions under controlled conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-(7-methoxy-4-nitro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

2-(7-methoxy-4-nitro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H13N3O3/c1-17-9-3-2-8(14(15)16)10-7(4-5-12)6-13-11(9)10/h2-3,6,13H,4-5,12H2,1H3

InChI Key

ORKCVMGBTXXRSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CN2)CCN

Origin of Product

United States

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